Chemical structure and molecular formula of 1-Ethyl-1,3-diphenylurea
Chemical structure and molecular formula of 1-Ethyl-1,3-diphenylurea
This guide provides an in-depth technical analysis of 1-Ethyl-1,3-diphenylurea , a critical unsymmetrical urea derivative often encountered in propellant stability profiling and forensic analysis.[1]
Molecular Identity & Structural Analysis[1][2]
1-Ethyl-1,3-diphenylurea is an unsymmetrical organic compound belonging to the diarylurea class.[1] It is structurally distinct from its symmetrical parent, Centralite I (1,3-Diethyl-1,3-diphenylurea), by the presence of a single ethyl substituent on one nitrogen atom, leaving the other nitrogen available as a hydrogen bond donor.[1]
| Parameter | Technical Specification |
| IUPAC Name | 1-Ethyl-1,3-diphenylurea |
| Systematic Name | N-Ethyl-N,N'-diphenylurea |
| CAS Registry Number | 64544-71-4 |
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| SMILES | CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
| InChI Key | NCPIMZDJJZLMCF-UHFFFAOYSA-N |
| Physical State | Crystalline Solid |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water |
Structural Isomerism Alert
Researchers must distinguish this compound from Akardite III (1,1-Diphenyl-3-ethylurea).[1] While they share the formula
Part 2: Synthesis & Manufacturing Protocols
The synthesis of unsymmetrical ureas requires controlled nucleophilic addition to prevent the formation of symmetrical byproducts (e.g., 1,3-diphenylurea).[1] The most robust route utilizes the reaction between an isocyanate and a secondary amine.
Protocol: Isocyanate Addition Method
This method ensures high regioselectivity by exploiting the reactivity of phenyl isocyanate with N-ethylaniline.
Reagents:
-
Phenyl Isocyanate (PhNCO): Electrophile. Caution: Toxic, lachrymator.[1]
-
N-Ethylaniline: Nucleophile.
-
Dichloromethane (DCM): Anhydrous solvent.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve N-Ethylaniline (10 mmol, 1.21 g) in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in 5 mL DCM over 15 minutes.
-
Mechanistic Note: The lone pair on the N-ethylaniline nitrogen attacks the electrophilic carbon of the isocyanate group. The steric bulk of the ethyl group slows the reaction slightly compared to aniline, reducing exothermicity.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The crude solid is often contaminated with trace 1,3-diphenylurea (from moisture hydrolysis of isocyanate).[1]
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc/Hexane).[1]
-
Figure 1: Synthetic pathway for 1-Ethyl-1,3-diphenylurea via nucleophilic addition.
Part 3: Applications in Stability & Forensics[1]
The primary significance of 1-Ethyl-1,3-diphenylurea lies in its role as a degradation marker for Centralite I (Ethyl Centralite) in smokeless powders and propellants.[1]
The De-ethylation Pathway
Centralite I is used to scavenge acidic nitrogen oxides (
-
Parent: Centralite I (1,3-Diethyl-1,3-diphenylurea).[1][2][3]
-
Step 1 Degradation: Loss of one ethyl group
1-Ethyl-1,3-diphenylurea . -
Step 2 Degradation: Loss of second ethyl group
1,3-Diphenylurea.
Forensic Utility: The detection of 1-Ethyl-1,3-diphenylurea in gunshot residue (GSR) or aged ammunition provides a specific "fingerprint" of the stabilizer's history.[1] Unlike the parent Centralite I, the mono-ethyl derivative possesses an N-H moiety, significantly altering its retention time in chromatography and its hydrogen-bonding capability.[1]
Figure 2: Degradation cascade of Centralite I in nitrocellulose matrices.
Part 4: Analytical Characterization Protocols
For validation, the following spectral data and chromatographic methods are standard.
1. Mass Spectrometry (GC-MS)[1]
-
Ionization: Electron Impact (EI, 70 eV).
-
Molecular Ion (
): m/z 240. -
Base Peak: Typically m/z 106 (N-methylaniline fragment) or m/z 119 (Phenyl isocyanate fragment).
-
Fragmentation Pattern: Look for the loss of the ethyl group (
) and cleavage at the carbonyl.
2. HPLC Method (Stabilizer Analysis)
This protocol separates the target from Centralite I and Diphenylamine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile[1]
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 210 nm (urea carbonyl).
-
Retention Order: 1,3-Diphenylurea (Early)
1-Ethyl-1,3-diphenylurea Centralite I (Late, most hydrophobic).[1]
References
-
Sigma-Aldrich. (n.d.). 1-Ethyl-1,3-diphenylurea Product Sheet. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Urea Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
PubChem. (2024). Compound Summary: 1-Ethyl-1,3-diphenylurea.[1][4][5] National Library of Medicine. Retrieved from
-
Namir, H., et al. (2019).[1] Application of thin layer chromatography for qualitative analysis of gunpowder. MedCrave. Retrieved from
-
CAS Common Chemistry. (2024). Details for CAS 64544-71-4. American Chemical Society.[6][7] Retrieved from [6][7]
Sources
- 1. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 2. N,N'-Diethyl-N,N'-diphenylurea [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 1-ETHYL-1,3-DIPHENYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
